2-Methyl-1-pentene

描述

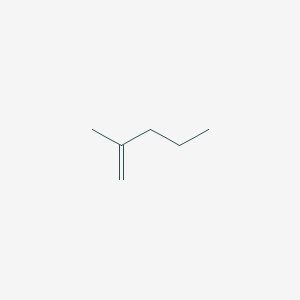

Structure

3D Structure

属性

IUPAC Name |

2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUVJRULCWHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-13-0 | |

| Record name | Poly(2-methyl-1-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901017356 | |

| Record name | 2-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor., Colorless liquid; [CAMEO] | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

143.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-15 °F (est.) (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.685 at 59 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

195.0 [mmHg] | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-29-1, 27236-46-0 | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKC25O38MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-212.3 °F (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-1-pentene: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (IUPAC name: 2-methylpent-1-ene). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on structured data presentation, experimental context, and logical relationships.

Chemical Identity and Structure

This compound is an unsaturated aliphatic hydrocarbon belonging to the alkene family. It is classified as a volatile organic compound (VOC) and has been identified as a human metabolite[1][2].

| Identifier | Value |

| IUPAC Name | 2-methylpent-1-ene[1] |

| Synonyms | 2-Methylpent-1-ene, 1-Pentene, 2-methyl-[1] |

| CAS Number | 763-29-1[1] |

| Molecular Formula | C₆H₁₂[1] |

| SMILES | CCCC(C)=C[1] |

| InChIKey | WWUVJRULCWHUSA-UHFFFAOYSA-N[1] |

Physical Properties

This compound is a clear, colorless, and highly flammable liquid with a characteristic hydrocarbon odor. It is less dense than water and is insoluble in water, but soluble in many organic solvents such as alcohol, benzene, and chloroform[1][3].

| Property | Value |

| Molecular Weight | 84.16 g/mol [1] |

| Boiling Point | 61-62 °C (142-144 °F) at 760 mmHg[3][4] |

| Melting Point | -136 °C (-213 °F)[5] |

| Density | 0.682 g/mL at 25 °C[3][5] |

| Vapor Pressure | 195 mmHg at 20 °C[1] |

| Refractive Index (n²⁰/D) | 1.392[3] |

| Autoignition Temperature | 299 - 300 °C (570 - 572 °F)[5][6] |

| Flash Point | -27 to -28 °C (-17 to -18 °F)[4][5] |

| Lower Explosive Limit (LEL) | 1.2%[6] |

Chemical Properties and Reactivity

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions and can be polymerized.

-

Reactivity Profile : It may react vigorously with strong oxidizing agents. Reactions with reducing agents can be exothermic and release hydrogen gas. In the presence of acid catalysts or initiators, it can undergo exothermic addition polymerization[1][3][6].

-

Combustion : Complete combustion in air produces carbon dioxide and water[3][7].

-

Atmospheric Reactions : It reacts with hydroxyl radicals and ozone in the atmosphere[3][7].

Experimental Protocols and Spectroscopic Data

Characterization of this compound is typically achieved through standard analytical techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

¹H NMR Protocol : A sample is typically dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃)[8][9]. A standard internal reference, tetramethylsilane (TMS), is used to define the 0 ppm chemical shift. Spectra are often recorded on instruments operating at frequencies such as 90 MHz or 400 MHz[2][8].

-

Expected Chemical Shifts (in CDCl₃) :

-

~4.7 ppm: Vinylic protons (=CH₂)

-

~1.99 ppm: Allylic protons (-CH₂-)

-

~1.71 ppm: Vinylic methyl protons (-C(CH₃)=)

-

~1.46 ppm: Methylene protons (-CH₂-CH₃)

-

~0.90 ppm: Terminal methyl protons (-CH₃)[8]

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the C=C double bond.

-

Experimental Protocol : The IR spectrum can be obtained from a neat liquid film or from a solution. For solution-state analysis, solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are used for different spectral regions[5]. The sample is placed in a cell (e.g., 0.015 mm path length) and scanned with an IR spectrometer[1][5].

-

Characteristic Absorption Bands :

-

~3100 cm⁻¹: =C-H stretching vibration for the vinylic hydrogens.

-

~2900 cm⁻¹: C-H stretching vibrations for the alkyl groups.

-

~1660 cm⁻¹: C=C stretching vibration, which is characteristic of an alkene[10].

-

~900 cm⁻¹: =C-H bending vibration (out-of-plane).

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Experimental Protocol : For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first separated on a GC column before entering the mass spectrometer. Common ionization techniques include Electron Ionization (EI) and Chemical Ionization (CI)[1][11]. For CI, methane is often used as the reagent gas[12].

-

Fragmentation Pattern : The molecular ion peak (M⁺) is observed at m/z = 84. Key fragment ions can also be observed, which correspond to the loss of various alkyl groups.

-

Synthesis Methodology

Alkenes like this compound are commonly synthesized in the laboratory via elimination reactions, particularly the dehydration of alcohols.

-

General Experimental Protocol (Dehydration of 2-Methyl-1-pentanol) :

-

Place the starting alcohol, 2-methyl-1-pentanol, into a round-bottom flask with a suitable acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

-

Add boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with the reaction flask.

-

Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.

-

Collect the distillate in a receiver cooled in an ice bath to minimize evaporation.

-

The collected distillate, containing the crude alkene, is then "worked up." This typically involves washing with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

-

The final product can be purified by fractional distillation.

-

The workflow for a typical laboratory synthesis and purification is illustrated below.

Biological Context: Metabolic Activation

While not a drug molecule with a specific signaling pathway, this compound is recognized as a human metabolite[1][2]. The metabolism of similar small alkenes, such as 2-methylpropene, is known to proceed through metabolic activation by cytochrome P450 enzymes[13]. This process typically involves the epoxidation of the double bond. The resulting reactive epoxide can then be detoxified through enzymatic hydrolysis or conjugation. This pathway is a critical consideration in toxicology and drug development, as reactive intermediates can potentially interact with cellular macromolecules.

A plausible metabolic pathway for this compound is depicted below.

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Category 2)[2][14]. It is harmful if swallowed as it can enter the airways and may cause drowsiness or dizziness[4][14]. It can cause skin and eye irritation[8].

-

Handling : Handle in a well-ventilated area, away from heat, sparks, and open flames. All equipment must be grounded to prevent static discharge[1][14]. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[8][14].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[2][14].

-

Fire Fighting : Use foam, carbon dioxide, or dry chemical extinguishers. Water may be ineffective at extinguishing the fire[6].

References

- 1. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scribd.com [scribd.com]

- 4. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 5. 1-Pentene, 2-methyl- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(763-29-1) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1-Pentene, 2-methyl- [webbook.nist.gov]

- 12. massbank.eu [massbank.eu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Technical Guide: Synthesis of 2-Methyl-1-pentene from 2-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-pentene from 2-methyl-1-pentanol. The primary focus is on the acid-catalyzed dehydration of the parent alcohol, a common and direct method for alkene synthesis. This document details the underlying reaction mechanism, including the critical role of carbocation rearrangement, which significantly influences the product distribution. Detailed experimental protocols, quantitative data, and safety considerations are presented. Furthermore, alternative synthetic strategies to favor the formation of the desired terminal alkene are briefly discussed.

Introduction

This compound is a valuable olefinic building block in organic synthesis, utilized in the production of various fine chemicals and pharmaceutical intermediates. Its synthesis from the readily available 2-methyl-1-pentanol is a subject of interest. The most direct route for this transformation is the acid-catalyzed dehydration of the alcohol. This guide will explore the intricacies of this reaction, providing researchers with the necessary information to understand and potentially control the reaction's outcome.

Acid-Catalyzed Dehydration of 2-Methyl-1-pentanol

The dehydration of 2-methyl-1-pentanol is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds through an E1 (elimination, unimolecular) mechanism.

Reaction Mechanism

The mechanism involves the following key steps:

-

Protonation of the Alcohol: The hydroxyl group of 2-methyl-1-pentanol is protonated by the acid catalyst to form a good leaving group, water.

-

Formation of a Primary Carbocation: The departure of a water molecule results in the formation of a highly unstable primary carbocation.

-

Carbocation Rearrangement: The unstable primary carbocation undergoes a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement is a crucial and highly favored step.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Deprotonation of the tertiary carbocation can occur from two different positions, leading to a mixture of alkene products: 2-methyl-2-pentene (the Zaitsev product) and this compound (the Hofmann product). According to Zaitsev's rule, the more substituted alkene, 2-methyl-2-pentene, is the thermodynamically more stable and, therefore, the major product under these conditions.

Product Distribution

Due to the carbocation rearrangement and the principles of Zaitsev's rule, the acid-catalyzed dehydration of 2-methyl-1-pentanol does not yield this compound as the major product. Instead, a mixture of isomers is expected, with 2-methyl-2-pentene being the predominant component.

Expected Product Distribution:

-

Major Product: 2-Methyl-2-pentene

-

Minor Product: this compound

The exact ratio of these products can be influenced by reaction conditions such as temperature and the choice of acid catalyst, but the formation of the internal alkene is generally favored.

Data Presentation

Physical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Reactant | 2-Methyl-1-pentanol | C₆H₁₄O | 102.17 | 148 | 0.824 |

| Product | This compound | C₆H₁₂ | 84.16 | 62 | 0.682 |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound | =CH₂ | -CH= | -CH₂- | -CH- | -CH₃ |

| 2-Methyl-1-pentanol | - | - | 3.3-3.5 (m, 2H) | 1.6-1.8 (m, 1H) | 0.8-1.0 (m, 9H) |

| This compound | 4.68 (s, 2H) | - | 1.98 (t, 2H) | - | 1.70 (s, 3H), 0.90 (t, 3H) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

| Compound | C1 | C2 | C3 | C4 | C5 | C6 (methyl) |

| 2-Methyl-1-pentanol | 68.5 | 39.8 | 30.1 | 20.5 | 14.2 | 16.4 |

| This compound | 109.2 | 145.8 | 38.6 | 20.7 | 14.1 | 22.3 |

Table 4: Key IR Absorption Frequencies (cm⁻¹)

| Compound | O-H Stretch | C-H Stretch (sp³) | C=C Stretch | =C-H Stretch (sp²) |

| 2-Methyl-1-pentanol | 3200-3600 (broad) | 2850-2960 | - | - |

| This compound | - | 2850-2960 | ~1650 | ~3080 |

Experimental Protocols

Acid-Catalyzed Dehydration of 2-Methyl-1-pentanol

This protocol is a general procedure for the dehydration of a primary alcohol and is expected to yield a mixture of alkenes.

Materials:

-

2-Methyl-1-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Anhydrous calcium chloride (or other suitable drying agent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Place 20.4 g (0.2 mol) of 2-methyl-1-pentanol into a 100 mL round-bottom flask.

-

Carefully add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath. Swirl the flask to ensure thorough mixing.

-

Set up a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.

-

Heat the mixture gently using a heating mantle. The alkene products will begin to distill.

-

Collect the distillate until no more liquid comes over. The temperature of the distillate should be monitored and kept below 100°C.

-

Transfer the distillate to a separatory funnel and wash it successively with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 20 mL of water, and 20 mL of brine.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Filter the dried organic layer into a clean, dry round-bottom flask.

-

Purify the product mixture by fractional distillation, collecting the fraction boiling around 62-67°C.

-

Characterize the product mixture using gas chromatography (GC) to determine the ratio of this compound to 2-methyl-2-pentene and by spectroscopic methods (NMR, IR).

Expected Yield: The overall yield of alkenes can vary, but a typical range is 60-80%. The product will be a mixture of isomers.

Alternative Synthetic Approaches

To selectively synthesize this compound and avoid the formation of the more stable internal alkene, alternative methods that proceed via an anti-Zaitsev elimination pathway should be considered. One such method is the Hofmann elimination .

This process involves:

-

Conversion of the alcohol to a better leaving group that is sterically bulky. A common approach is to first convert the alcohol to an alkyl halide, then to a quaternary ammonium salt.

-

Elimination of the quaternary ammonium hydroxide by heating, which favors the formation of the less substituted alkene (the Hofmann product).

This multi-step process is more complex than direct acid-catalyzed dehydration but offers greater control over the regioselectivity of the elimination.

Mandatory Visualizations

Caption: Reaction mechanism for the acid-catalyzed dehydration of 2-methyl-1-pentanol.

Caption: Experimental workflow for the synthesis and purification of alkenes.

Conclusion

The synthesis of this compound from 2-methyl-1-pentanol via acid-catalyzed dehydration is a straightforward process. However, for drug development professionals and researchers requiring high purity of the terminal alkene, this method is suboptimal due to the inevitable formation of the more stable 2-methyl-2-pentene as the major product. This outcome is a direct consequence of the E1 reaction mechanism, which involves a carbocation rearrangement. For the selective synthesis of this compound, alternative strategies such as the Hofmann elimination should be employed. This guide provides the foundational knowledge for understanding the complexities of this elimination reaction and for making informed decisions in synthetic planning.

An In-depth Technical Guide to 2-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the chemical formula C₆H₁₂.[1][2] As a member of the alkene family, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable starting material and intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key reaction protocols relevant to research and development.

IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is 2-methylpent-1-ene .[1][3] It is an isomer of hexene. The structure consists of a five-carbon (pentene) chain with a double bond at the first carbon (position 1) and a methyl group substituent at the second carbon (position 2).

Chemical Structure:

SMILES: CCCC(C)=C InChI Key: WWUVJRULCWHUSA-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison. This data is crucial for experimental design, purification, and structural elucidation.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂ | [1][2] |

| Molecular Weight | 84.16 g/mol | [1] |

| CAS Number | 763-29-1 | [1] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 62 °C (143.8 °F) at 760 mmHg | [1][4][5] |

| Melting Point | -136 °C (-212.3 °F) | [1][5][6] |

| Density | 0.682 g/mL at 25 °C | [4][6] |

| Refractive Index (n²⁰/D) | 1.392 | [4][6] |

| Vapor Pressure | 195 mmHg at 20 °C | [1] |

| Flash Point | -27 °C (-16.6 °F) | [1][5][6] |

| Autoignition Temperature | 300 °C (572 °F) | [1][5] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [4] |

| ¹H NMR (CDCl₃, shifts in ppm) | ~0.90 (t), ~1.46 (m), ~1.70 (s), ~1.98 (t), ~4.68 (s) | [7] |

| IR Spectrum (selected peaks) | Data available from NIST and Coblentz Society collections | [8] |

| Mass Spectrum (EI) | Major fragments (m/z) reported as 85, 83, 57, 69, 71 | [1] |

Key Reactions and Experimental Protocols

The reactivity of this compound is dominated by electrophilic additions across the double bond. The substitution pattern of the double bond dictates the regioselectivity of these reactions, typically following Markovnikov's rule.

Acid-Catalyzed Hydration to form 2-Methyl-2-pentanol

The acid-catalyzed addition of water to this compound proceeds via a stable tertiary carbocation intermediate, yielding 2-methyl-2-pentanol as the major product in accordance with Markovnikov's rule.

Caption: Workflow of the acid-catalyzed hydration of this compound.

-

Objective: To synthesize 2-methyl-2-pentanol from this compound.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add a solution of dilute sulfuric acid.

-

While stirring vigorously, slowly add this compound (1.0 equivalent) to the acid solution.[9]

-

Seal the flask and allow the mixture to stir vigorously. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Continue stirring until the reaction is complete (typically 1-2 hours).

-

Quench the reaction by adding a sufficient amount of water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

-

Hydroboration-Oxidation to form 2-Methyl-1-pentanol

In contrast to acid-catalyzed hydration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond. This two-step, one-pot reaction sequence yields the primary alcohol, 2-methyl-1-pentanol.

Caption: Reaction pathway for the hydroboration-oxidation of an alkene.

-

Objective: To synthesize 2-methyl-1-pentanol from this compound.

-

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) as borane reacts with water.[5]

-

Hydroboration: To a dry round-bottom flask containing this compound (1.0 equivalent) under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~0.4 equivalents) dropwise at 0 °C.[10] Allow the mixture to stir at room temperature for 1-2 hours.

-

Oxidation: Cool the flask back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).[5] The addition is exothermic and should be controlled to keep the temperature below 50 °C.[5]

-

Stir the reaction mixture at room temperature for at least 1 hour.

-

Workup: Dilute the mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude 2-methyl-1-pentanol can be purified via flash column chromatography on silica gel.

-

Safety and Handling

This compound is a highly flammable liquid with a low flash point.[1][4][5] It should be handled in a well-ventilated fume hood, away from ignition sources.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Vapors may be irritating and can have anesthetic effects at high concentrations.[1][11] It may react vigorously with strong oxidizing agents.[1][4][5]

Conclusion

This compound serves as a versatile C₆ building block in organic chemistry. Its well-defined reactivity, particularly in electrophilic addition reactions, allows for the regioselective synthesis of different substituted pentanes. The protocols and data provided in this guide offer a technical foundation for professionals engaged in chemical synthesis and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. sciepub.com [sciepub.com]

- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Khan Academy [khanacademy.org]

Spectroscopic Data and Experimental Protocols for 2-Methyl-1-pentene: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 2-methyl-1-pentene, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (399.65 MHz, CDCl₃) | Chemical Shift (δ) ppm (89.56 MHz, CDCl₃) | Assignment |

| 4.70 | 4.68 | =CH ₂ (geminal protons) |

| 4.66 | =CH ₂ (geminal protons) | |

| 1.987 | 1.980 | -C H₂-CH₂-CH₃ |

| 1.705 | 1.703 | =C(CH₃)- |

| 1.455 | 1.47 | -CH₂-C H₂-CH₃ |

| 0.897 | 0.90 | -CH₂-CH₂-C H₃ |

Note: The two geminal protons (=CH₂) are chemically non-equivalent and thus show distinct signals at higher field strengths.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretch |

| 2960 - 2850 | C-H stretch (sp³ hybridized carbons) |

| ~1650 | C=C stretch |

| ~1465 | C-H bend (CH₂) |

| ~1375 | C-H bend (CH₃) |

| ~890 | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 85 | 99.99 |

| 83 | 34.45 |

| 71 | 21.09 |

| 69 | 21.16 |

| 57 | 29.96 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound (approximately 0.04 mL) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5 mL) within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a Fourier-transform NMR spectrometer operating at a frequency of, for instance, 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are averaged to overcome the low natural abundance of the ¹³C isotope.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid Film): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The volatile this compound sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation from any potential impurities.

-

Ionization: Chemical ionization (CI) is employed as a soft ionization technique to generate the molecular ion and characteristic fragment ions. Methane is often used as the reagent gas.

-

Instrumentation: A GC system is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range (e.g., 10-200 amu). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown organic compound.

Caption: Logical workflow for the identification of an unknown organic compound.

2-Methyl-1-pentene CAS number and molecular weight

An In-depth Technical Guide on 2-Methyl-1-pentene

This technical guide provides essential information regarding the chemical compound this compound, focusing on its key identifiers. The data is presented to support researchers, scientists, and drug development professionals in their respective fields.

Chemical Identity

This compound is an organic compound classified as an alkene. It is a colorless liquid and is highly flammable.

Quantitative Data

The primary chemical identifiers for this compound are its CAS number and molecular weight, which are summarized in the table below for quick reference.

| Identifier | Value |

| CAS Number | 763-29-1[1][2][3] |

| Molecular Weight | 84.16 g/mol [4] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct association between the common chemical name and its fundamental identifiers.

Caption: Relationship between chemical name and identifiers.

References

2-Methyl-1-pentene: A Comprehensive Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the health and safety hazards associated with 2-Methyl-1-pentene (CAS No: 763-29-1). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical handling. It encompasses a thorough review of the toxicological, physical, and chemical hazards, supported by detailed experimental protocols for hazard evaluation. Quantitative data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent safety assessment procedures and potential metabolic pathways, adhering to stringent visualization standards.

Chemical and Physical Properties

This compound is a colorless, volatile, and highly flammable liquid with a hydrocarbon odor.[1] It is an unsaturated aliphatic hydrocarbon with the chemical formula C₆H₁₂.[2] This substance is insoluble in water but soluble in organic solvents such as alcohol, benzene, and chloroform.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 84.16 g/mol | [2] |

| Boiling Point | 62 °C (143.8 °F) at 760 mmHg | [2][3] |

| Melting Point | -136 °C (-212.3 °F) | [2][3] |

| Density | 0.682 g/mL at 25 °C | |

| Vapor Pressure | 195 mmHg at 20 °C | [2] |

| Flash Point | -27 °C (-16.6 °F) (closed cup) | |

| Autoignition Temperature | 299 °C (572 °F) | [2][3] |

| Lower Explosive Limit (LEL) | 1.2% | [2][3] |

| Upper Explosive Limit (UEL) | Data not available | [3] |

Health Hazards

Exposure to this compound can occur through inhalation, ingestion, or skin and eye contact, posing several health risks.

Acute Toxicity

-

Inhalation: Inhalation of this compound vapors may cause anesthetic effects, including dizziness, drowsiness, and loss of consciousness.[3] High concentrations can lead to respiratory depression. An acute inhalation study in rats reported a 4-hour LC50 of 115,000 mg/m³.

-

Dermal: Information on the acute dermal toxicity of this compound is limited.

Irritation and Corrosivity

-

Skin Irritation: this compound is considered to be a skin irritant.[5] Prolonged or repeated contact can cause defatting of the skin, leading to dryness and cracking.

-

Eye Irritation: The substance is expected to cause moderate eye irritation.[3] Direct contact with the liquid or high concentrations of vapor can result in redness and pain.

Sensitization

There is no available data to suggest that this compound is a skin or respiratory sensitizer.

Aspiration Hazard

Due to its low viscosity, this compound presents a significant aspiration hazard. If the liquid is ingested and then enters the lungs, it can cause severe lung damage, chemical pneumonitis, and may be fatal.[4]

Genotoxicity

Carcinogenicity

There are no studies available that have evaluated the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[6] It has a low flash point and a wide flammability range, making it a significant fire hazard. Vapors are heavier than air and can travel considerable distances to a source of ignition and flash back.[6]

Table 2: Flammability Data for this compound

| Parameter | Value | Reference |

| Flash Point | -27 °C (-16.6 °F) (closed cup) | |

| Autoignition Temperature | 299 °C (572 °F) | [2][3] |

| Lower Explosive Limit (LEL) | 1.2% | [2][3] |

| Upper Explosive Limit (UEL) | Data not available | [3] |

Fire Extinguishing Agents: Suitable extinguishing media include foam, carbon dioxide, and dry chemical.[3] Water may be ineffective in extinguishing a fire involving this substance.[3]

Reactivity and Stability

This compound is generally stable under normal conditions. However, it can react vigorously with strong oxidizing agents.[3] It may also undergo exothermic polymerization in the presence of catalysts such as acids.[3]

Experimental Protocols

The following sections detail the standardized methodologies for assessing the health and safety hazards of chemicals like this compound, based on internationally recognized guidelines.

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes the procedures for determining the acute inhalation toxicity of a substance.[5]

-

Principle: A group of animals, typically rodents, is exposed to the test substance at a specific concentration for a defined period (usually 4 hours).[7] The animals are then observed for up to 14 days for signs of toxicity and mortality.[7]

-

Test Animals: Healthy young adult rats are commonly used.[8]

-

Procedure:

-

Animals are placed in an inhalation chamber.

-

The test substance is introduced into the chamber as a vapor at a predetermined concentration.

-

Exposure is maintained for a fixed duration (e.g., 4 hours).

-

Following exposure, animals are returned to their cages and observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

A full necropsy is performed on all animals at the end of the observation period.[7]

-

-

Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.[7]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9]

-

Principle: A small amount of the test substance is applied to the shaved skin of an animal, usually an albino rabbit, under a semi-occlusive patch.[4] The skin is then observed for signs of irritation or corrosion at specific time intervals.[4]

-

Test Animals: Albino rabbits are the recommended species.[4]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch, which is then applied to the prepared skin area.[4]

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[4]

-

After 4 hours, the patch is removed, and the skin is gently cleansed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

-

-

Data Analysis: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[2]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in genes required for the synthesis of an essential amino acid (e.g., histidine or tryptophan).[10] The bacteria are exposed to the test substance, and the number of colonies that revert to a state where they can synthesize the amino acid is counted.[10] An increase in the number of revertant colonies indicates that the substance is mutagenic.

-

Procedure:

-

The test substance is mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.[10]

-

The mixture is plated on a minimal agar medium that lacks the essential amino acid.

-

The plates are incubated for 48-72 hours.[10]

-

The number of revertant colonies on the test plates is counted and compared to the number on the control plates.[10]

-

-

Data Analysis: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Flash Point Determination (Closed-Cup Method)

This test determines the lowest temperature at which the vapors of a liquid will ignite.[11]

-

Principle: A sample of the liquid is placed in a closed cup and heated. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.[11]

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Setaflash).

-

Procedure:

-

The sample is placed in the test cup.

-

The cup is sealed with a lid containing an opening for an ignition source and a thermometer.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, a test flame is applied to the vapor space.[12]

-

The temperature at which a distinct flash is observed is recorded as the flash point.[12]

-

Potential Metabolic Pathway and Safety Assessment Workflow

While specific metabolic pathways for this compound have not been extensively studied, it is plausible that it undergoes metabolism via cytochrome P450 (CYP) enzymes, a common pathway for the breakdown of alkenes.[5][9] The metabolism of the structurally similar compound 2-methylpentane is initiated by oxidation, which can be catalyzed by CYP enzymes.[13]

The following Graphviz diagrams illustrate a potential metabolic pathway and a general workflow for the safety assessment of a chemical like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-catalyzed metabolism of ezlopitant alkene (CJ-12,458), a pharmacologically active metabolite of ezlopitant: enzyme kinetics and mechanism of an alkene hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 7. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aniara.com [aniara.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chrysalisscientific.com [chrysalisscientific.com]

- 12. Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyzing 2-Methylpentane Solvent Metabolism in Biological Systems [eureka.patsnap.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-Methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-Methyl-1-pentene. The information is compiled from various sources and is intended to be a valuable resource for professionals in research and development.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. This data is essential for understanding the energetic characteristics and behavior of this compound in various chemical processes.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Value | Units | State |

| Enthalpy of Formation (ΔfH°) | -78.3 ± 0.8 | kJ/mol | Gas |

| Gibbs Free Energy of Formation (ΔfG°) | 78.93 | kJ/mol | Gas |

Table 2: Enthalpy of Combustion and Vaporization

| Property | Value | Units |

| Enthalpy of Combustion, Gross (Δc,grossH) | -3986.18 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 30.5 | kJ/mol |

Table 3: Heat Capacity and Entropy

| Property | Value | Units |

| Ideal Gas Heat Capacity (Cp,gas) | 143.01 | J/mol·K |

Table 4: Physical Properties

| Property | Value | Units | Reference |

| Molecular Weight | 84.16 | g/mol | [1] |

| Boiling Point | 62.1 | °C | [2] |

| Melting Point | -135.8 | °C | [2] |

| Density | 0.685 | g/cm³ at 20°C | [1] |

| Vapor Pressure | 195.0 | mmHg at 25°C | [1] |

Experimental Protocols

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry .

Experimental Workflow: Bomb Calorimetry

References

An In-depth Technical Guide to the Discovery and History of Hexene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexene, a six-carbon alkene with the general formula C₆H₁₂, exists as a multitude of structural and stereoisomers, each possessing unique physical and chemical properties. This guide provides a comprehensive overview of the discovery and history of these isomers, from their initial synthesis in the 19th century to the development of sophisticated analytical techniques for their characterization. Detailed experimental protocols for key historical and modern synthetic methods are presented, alongside a thorough compilation of their physical properties. Furthermore, this guide explores the metabolic pathways and toxicological profiles of hexene isomers, offering critical insights for professionals in drug development and related scientific fields.

Introduction

The study of hydrocarbons, particularly the unsaturated alkenes, has been a cornerstone of organic chemistry, driving the development of fundamental concepts such as isomerism, reaction mechanisms, and analytical instrumentation. Hexene, with its 13 constitutional isomers, offers a rich case study in the evolution of our understanding of organic molecules. The subtle variations in the position of the double bond and the branching of the carbon chain give rise to a diverse set of compounds with distinct physical and chemical behaviors. This guide aims to provide a detailed historical and technical examination of the discovery, synthesis, and characterization of hexene isomers, with a particular focus on aspects relevant to researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Journey: The Discovery and Characterization of Hexene Isomers

The story of hexene isomers is intrinsically linked to the broader history of organic chemistry. The 19th century witnessed the dawn of organic synthesis, with chemists beginning to unravel the structures of and transformations between organic molecules.

Early Syntheses and the Challenge of Isomerism

The first syntheses of hexenes were likely achieved in the mid-19th century through general methods for alkene preparation, such as the dehydration of alcohols and the dehydrohalogenation of alkyl halides. However, the precise identification and separation of the resulting isomeric mixtures proved to be a formidable challenge with the analytical techniques of the era. Early pioneers in organic chemistry, including Justus von Liebig, laid the groundwork for elemental analysis, a crucial first step in characterizing new organic compounds.[1][2][3][4][5]

One of the earliest documented methods for preparing alkenes was the dehydration of alcohols using strong acids like sulfuric or phosphoric acid. For instance, the dehydration of hexanols would have yielded a mixture of hexene isomers, the composition of which would depend on the specific hexanol isomer used and the reaction conditions.

The Advent of Modern Synthesis and Characterization

The 20th century brought about a revolution in chemical synthesis and analysis. The development of new reactions and the invention of powerful analytical instruments allowed for the unambiguous synthesis and characterization of individual hexene isomers.

A landmark achievement in alkene synthesis was the Wittig reaction , developed by Georg Wittig in the 1950s. This reaction provided a highly versatile and specific method for converting aldehydes and ketones into alkenes, offering precise control over the location of the double bond.

The mid-20th century also saw the rise of gas chromatography (GC) , a technique that transformed the separation of volatile compounds. The ability to separate complex mixtures of hydrocarbons with high resolution was instrumental in the isolation and identification of the various hexene isomers. This was followed by the development of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy , which provided detailed structural information, finally allowing for the definitive characterization of each isomer.

The Thirteen Constitutional Isomers of Hexene

Hexene has 13 constitutional isomers, which are molecules that have the same molecular formula (C₆H₁₂) but different structural formulas. These can be broadly categorized into straight-chain and branched-chain isomers.

Straight-Chain Isomers

-

1-Hexene: The double bond is located between the first and second carbon atoms.

-

2-Hexene: The double bond is between the second and third carbon atoms. It exists as two stereoisomers: (E)-2-hexene and (Z)-2-hexene.

-

3-Hexene: The double bond is between the third and fourth carbon atoms. It also exists as two stereoisomers: (E)-3-hexene and (Z)-3-hexene.

Branched-Chain Isomers

-

2-Methyl-1-pentene

-

3-Methyl-1-pentene

-

4-Methyl-1-pentene

-

2-Methyl-2-pentene

-

3-Methyl-2-pentene (exists as E and Z isomers)

-

4-Methyl-2-pentene (exists as E and Z isomers)

-

2,3-Dimethyl-1-butene

-

3,3-Dimethyl-1-butene

-

2-Ethyl-1-butene

-

2,3-Dimethyl-2-butene

Quantitative Data of Hexene Isomers

The physical properties of the hexene isomers vary depending on their structure. The following table summarizes key physical data for the 13 constitutional isomers of hexene.

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| Straight-Chain Isomers | |||||

| 1-Hexene | 592-41-6 | 63.5 | -139.8 | 0.673 | 1.3879 |

| (E)-2-Hexene | 4050-45-7 | 67.9 | -133 | 0.678 | 1.3936 |

| (Z)-2-Hexene | 7688-21-3 | 68.8 | -141.1 | 0.687 | 1.3979 |

| (E)-3-Hexene | 13269-52-8 | 67.1 | -115.4 | 0.677 | 1.3943 |

| (Z)-3-Hexene | 7642-09-3 | 66.4 | -137.8 | 0.678 | 1.3947 |

| Branched-Chain Isomers | |||||

| This compound | 763-29-1 | 62.1[6] | -136[6] | 0.682 at 25°C[7] | 1.392[7] |

| 3-Methyl-1-pentene | 760-20-3 | 54[8] | -154[8] | 0.670 at 25°C[8] | 1.384[8] |

| 4-Methyl-1-pentene | 691-37-2 | 53-54[9] | -155[9] | 0.665 at 25°C[9] | 1.382[9] |

| 2-Methyl-2-pentene | 625-27-4 | 67.3 | -135 | 0.686 | 1.401 |

| (E)-3-Methyl-2-pentene | 616-12-6 | 70-72[10] | -129.23 (estimate)[10] | 0.698 at 25°C[10] | 1.405[10] |

| (Z)-3-Methyl-2-pentene | 922-61-2 | 70[11] | -135[11] | 0.695 | 1.399[11] |

| (E)-4-Methyl-2-pentene | 674-76-0 | 58.6[12] | -140.8[13][12] | 0.669 | 1.388 |

| (Z)-4-Methyl-2-pentene | 691-38-3 | 56.3[14] | -134.8[14] | 0.663 at 24°C[14] | 1.392[14] |

| 2,3-Dimethyl-1-butene | 563-78-0 | 55.7 | -149 | 0.676 | 1.395 |

| 3,3-Dimethyl-1-butene | 558-37-2 | 41.2 | -115 | 0.653 | 1.376 |

| 2-Ethyl-1-butene | 760-21-4 | 64-65[2][4][15] | -131.5[2][4][15] | 0.689 at 25°C[2][4][15] | 1.396[2][4][15] |

| 2,3-Dimethyl-2-butene | 563-79-1 | 73.2 | -74.3 | 0.708 | 1.412 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of hexene isomers, reflecting both historical and modern approaches.

Historical Synthesis: Dehydration of a Hexanol (Illustrative Protocol)

This protocol is a generalized representation of a 19th-century alcohol dehydration experiment.

Objective: To synthesize a mixture of hexene isomers from a hexanol isomer.

Materials:

-

Hexanol isomer (e.g., 2-hexanol)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sand bath or water bath

-

Retort or distillation apparatus with a condenser

-

Receiving flask

-

Sodium carbonate solution (for washing)

-

Anhydrous calcium chloride (for drying)

Procedure:

-

In a retort or distillation flask, carefully add a measured volume of the chosen hexanol isomer.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol. The mixture should be swirled gently during the addition.

-

Assemble the distillation apparatus, ensuring the receiving flask is cooled in an ice bath to minimize the loss of the volatile hexene product.

-

Gently heat the reaction mixture using a sand or water bath. The temperature should be carefully controlled to promote the elimination reaction over competing ether formation.

-

Collect the distillate, which will consist of a mixture of hexene isomers and water.

-

Wash the collected distillate with a dilute solution of sodium carbonate to neutralize any acidic impurities.

-

Separate the organic layer (hexenes) from the aqueous layer.

-

Dry the organic layer over anhydrous calcium chloride.

-

Further purify the hexene mixture by simple distillation.

Characterization (Historical Context): In the 19th century, characterization would have been limited to determining the boiling point range of the distillate and its elemental composition through combustion analysis. The presence of a double bond could be inferred by its reaction with bromine (decolorization).

Modern Synthesis: The Wittig Reaction for the Preparation of 1-Hexene

Objective: To synthesize 1-hexene from pentanal using a Wittig reagent.

Materials:

-

Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Pentanal

-

Round-bottom flask with a magnetic stirrer and a reflux condenser

-

Syringes and needles for transfer under inert atmosphere

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place butyltriphenylphosphonium bromide in a dry round-bottom flask equipped with a magnetic stirrer.

-

Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexane to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the ylide solution back to 0°C and slowly add a solution of pentanal in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain pure 1-hexene.

Characterization (Modern Context): The product would be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and by gas chromatography-mass spectrometry (GC-MS) to assess its purity.

Metabolism and Toxicology of Hexene Isomers: Relevance to Drug Development

While hexene isomers are not typically used as active pharmaceutical ingredients, they are relevant to drug development from a toxicological and metabolic perspective. Small alkenes can be encountered as impurities in starting materials or as metabolites of larger drug molecules. Understanding their fate in the body is crucial for assessing potential toxicity.

Metabolic Pathways

The primary route of metabolism for alkenes like hexene is oxidation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

dot

Caption: Metabolic pathway of hexene isomers.

The initial step is the epoxidation of the double bond to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by the enzyme epoxide hydrolase to form a diol, which is more water-soluble and can be more readily excreted from the body.

Toxicological Considerations

The formation of reactive epoxide intermediates is a key concern in the toxicology of alkenes. Epoxides are electrophilic and can react with nucleophilic macromolecules in the cell, such as DNA and proteins. This can lead to cytotoxicity, mutagenicity, and carcinogenicity.

The specific toxicity of a hexene isomer will depend on the stability and reactivity of its corresponding epoxide, as well as the efficiency of the detoxification pathways. For drug development professionals, it is important to assess the potential for drug candidates to be metabolized to small, reactive alkenes or for such alkenes to be present as impurities.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a hexene isomer by liver microsomes.

Materials:

-

Hexene isomer

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the hexene isomer, liver microsomes, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the hexene isomer.

-

Plot the natural logarithm of the percentage of the remaining hexene isomer against time to determine the half-life and intrinsic clearance.

dot

Caption: In vitro metabolic stability workflow.

Conclusion

The discovery and study of hexene isomers have mirrored the progress of organic chemistry itself. From the early, challenging days of synthesis and characterization to the modern era of sophisticated analytical techniques and detailed metabolic studies, these simple hydrocarbons have provided a valuable platform for advancing our understanding of chemical principles. For researchers and professionals in drug development, a thorough knowledge of the synthesis, properties, and metabolic fate of such fundamental organic molecules is essential for ensuring the safety and efficacy of new therapeutic agents. The historical perspective and detailed technical information provided in this guide serve as a valuable resource for navigating the complexities of organic chemistry in a modern scientific context.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-ETHYL-1-BUTENE | 760-21-4 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. 763-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-Methyl-1-pentene CAS#: 691-37-2 [m.chemicalbook.com]

- 10. 922-61-2 CAS MSDS (TRANS-3-METHYL-2-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. (Z)-3-methyl-2-pentene [stenutz.eu]

- 12. 2-Pentene, 4-methyl-, (E)- [webbook.nist.gov]

- 13. 2-Pentene, 4-methyl-, (E)- [webbook.nist.gov]

- 14. echemi.com [echemi.com]

- 15. chembk.com [chembk.com]

Methodological & Application

Application of 2-Methyl-1-pentene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-pentene is a versatile six-carbon α-olefin that serves as a valuable building block in organic synthesis. Its branched structure and terminal double bond offer unique reactivity, making it a key starting material for the synthesis of a variety of organic compounds, including alcohols, ketones, aldehydes, and alkylated aromatics. These products can find applications as fine chemicals, fragrance components, and intermediates in the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for several key transformations of this compound.

Hydration of this compound

The addition of water across the double bond of this compound can be controlled to yield either the Markovnikov or anti-Markovnikov alcohol product, providing access to two distinct isomers with different synthetic utilities.

Acid-Catalyzed Hydration for the Synthesis of 2-Methyl-2-pentanol (Markovnikov Addition)

Acid-catalyzed hydration of this compound proceeds via a carbocation intermediate, leading to the formation of the more substituted alcohol, 2-methyl-2-pentanol, in accordance with Markovnikov's rule.

Reaction Scheme:

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

-